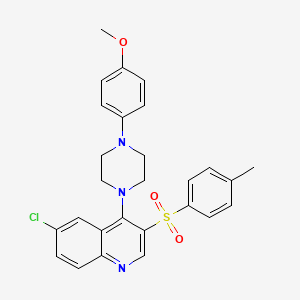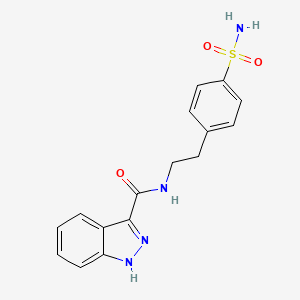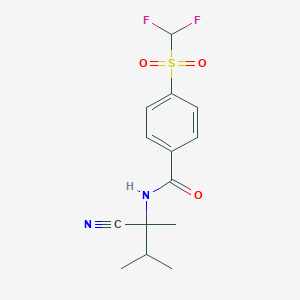![molecular formula C21H25N5O2 B2659555 (2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034347-53-8](/img/structure/B2659555.png)
(2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Biofilm Inhibitors
A study by Mekky & Sanad (2020) demonstrated the effectiveness of similar compounds in inhibiting bacterial biofilms, especially against strains like E. coli, S. aureus, and S. mutans. These compounds showed better biofilm inhibition than Ciprofloxacin, a commonly used antibiotic.
Structural and Synthetic Chemistry
The work of Yoshimura, Sugiyama, & Nakamura (1973) focused on the synthesis and substitution reactions of related piperazine compounds, shedding light on their structural configurations and reaction processes.
Piperazine Derivatives Synthesis
Research by Clark & Elbaum (2007) explored methods for synthesizing various 2-substituted piperazines, providing a foundation for creating a range of derivatives, including those related to the compound .
Antimicrobial Activities
A study by Hassan (2013) synthesized and evaluated the antimicrobial activity of pyrazoline and pyrazole derivatives against different bacterial strains, offering insights into the potential antimicrobial properties of similar compounds.
Palladium Complexes with Tetradentate-Nitrogen Donor Ligands
Research by Espinal et al. (2008) focused on the synthesis of palladium complexes with similar nitrogen donor ligands, which could be relevant in understanding the coordination chemistry of the compound .
Novel Synthesis of Pyrazole Derivatives
The study by Hote & Lokhande (2014) presented the synthesis of pyrazole derivatives, which might share similar synthetic pathways or chemical properties with the compound being studied.
One-Pot Synthesis of Dihydropyrimidinone Derivatives
Bhat et al. (2018) investigated the one-pot synthesis of dihydropyrimidinone derivatives containing piperazine, which is relevant for understanding the synthetic versatility of piperazine-based compounds.
Molecular Interaction with CB1 Cannabinoid Receptor
A study by Shim et al. (2002) explored the molecular interaction of a piperazine antagonist with the CB1 cannabinoid receptor, offering insights into the potential pharmacological applications of similar piperazine-based compounds.
Antibacterial, Antifungal, and Anticonvulsant Evaluation
Research by Rajasekaran, Murugesan, & Anandarajagopal (2006) synthesized and evaluated the antibacterial, antifungal, and anticonvulsant activities of novel triazole derivatives, which might be similar to the compound of interest in terms of biological activity.
Synthesis and Interaction with Metal Ions
A study by Aguiari et al. (1992) focused on the synthesis of Schiff bases and their interaction with metal ions, relevant for understanding the coordination chemistry of compounds with similar structural features.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-13-17(15(2)28-14)21(27)25-11-9-24(10-12-25)20-19-16-5-3-4-6-18(16)23-26(19)8-7-22-20/h7-8,13H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGGPJYIVUAPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2659475.png)
![(5aS,10bR)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2659476.png)

![(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2659478.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)
![2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2659483.png)
![6'-chloro-1-(3,5-dimethylbenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659484.png)
![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)
![N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea](/img/structure/B2659486.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2659489.png)



